3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
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Overview
Description
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H11FN It is a derivative of biphenyl, where a fluorine atom is attached to one benzene ring and a methyl group to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine typically involves a Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid are commonly used as starting materials . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a solvent like dioxane under reflux conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Conversion to 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine.
Substitution: Introduction of halogen or nitro groups onto the benzene rings.
Scientific Research Applications
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-methyl[1,1’-biphenyl]
- 3-Fluoro-4’-methyl[1,1’]biphenyl-4-YL-boronic acid
- 2-Fluoro-4’-formyl[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-fluoro-4-(4-methylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQWLSOOILBLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602377 |
Source
|
Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-45-0 |
Source
|
Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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